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Abstract
This technical guide provides a comprehensive overview of the known thermodynamic

properties of (-)-2-Chlorooctane. Due to a scarcity of experimental data for the pure

enantiomer, this document primarily presents critically evaluated data for the racemic mixture,

(±)-2-Chlorooctane, which serves as a valuable approximation for the properties of the

individual stereoisomers. This guide includes tabulated physical and thermodynamic data,

detailed descriptions of general experimental methodologies for determining these properties,

and a visual representation of a typical experimental workflow. This document is intended to be

a foundational resource for researchers and professionals in chemistry and drug development

requiring thermodynamic data for this compound.

Introduction
(-)-2-Chlorooctane is a chiral alkyl halide. The designation (-) refers to its levorotatory

property, meaning it rotates the plane of polarized light to the left (counter-clockwise). This

optical activity is a key characteristic of chiral molecules. The stereochemistry of (-)-2-
Chlorooctane corresponds to the (R) configuration according to the Cahn-Ingold-Prelog

priority rules.[1] Its enantiomer, (+)-2-Chlorooctane, is dextrorotatory and has the (S)

configuration.[1]
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While enantiomers share identical physical properties such as boiling point, melting point, and

density in a non-chiral environment, their interactions with other chiral molecules and with

plane-polarized light are distinct.[2] In drug development and asymmetric synthesis,

understanding the specific properties of each enantiomer is critical.

This guide focuses on the thermodynamic properties, which are fundamental to understanding

the energy, stability, and reactivity of (-)-2-Chlorooctane. It is important to note that most

publicly available thermodynamic data pertains to the racemic mixture of 2-chlorooctane (CAS

Number: 628-61-5).[3][4][5] This guide will clearly distinguish between data for the racemate

and the specific enantiomers where information is available.

Physical and Thermodynamic Properties
The quantitative data available for 2-chlorooctane, primarily for the racemic mixture, are

summarized in the tables below. These values provide a close estimation for the properties of

(-)-2-Chlorooctane.

Table 1: General and Physical Properties of 2-Chlorooctane

Property Value Source(s)

Molecular Formula C₈H₁₇Cl [3][4][5]

Molecular Weight 148.674 g/mol [3][4][5]

CAS Number (Racemate) 628-61-5 [3][4][5]

Appearance Colorless liquid [6]

Boiling Point
171.9 - 173 °C (445.05 -

446.15 K)
[1]

Melting Point -71.0 °C (202.15 K) [6]

Density 0.871 g/mL [1]

Table 2: Thermodynamic Properties of 2-Chlorooctane (Racemate)
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Property Value
Temperature
(K)

Method Source(s)

Enthalpy of

Vaporization

(ΔvapH)

47.8 kJ/mol 345

Based on data

from 330 K to

446 K

[3]

Reaction

Enthalpy (ΔrH°)
-0.13 kJ/mol Liquid Phase

Calorimetric

Isoperibolic
[1]

Reaction

Enthalpy (ΔrH°)
0.27 kJ/mol Liquid Phase

Calorimetric

Isoperibolic
[1]

Note: Reaction enthalpies listed are for specific transformations involving 2-chlorooctane.

Experimental Protocols for Determining
Thermodynamic Properties
Detailed experimental protocols for (-)-2-Chlorooctane are not readily available in the

literature. Therefore, this section outlines the general, well-established methodologies used to

determine the key thermodynamic properties of organic liquids.

Enthalpy of Vaporization (ΔvapH)
The enthalpy of vaporization is the energy required to transform a given quantity of a

substance from a liquid into a gas at a given pressure. It is a crucial measure of the strength of

intermolecular forces.

Methodology: Calorimetry

Calorimetry is the most direct and accurate method for measuring enthalpy changes.[7][8]

Vaporization Calorimetry: A known mass of the liquid is vaporized within a calorimeter. The

energy required for this phase change is measured by determining the heat absorbed by the

system. This can be achieved by supplying a known amount of electrical energy and

measuring the resulting temperature change, or by observing the temperature drop in the

calorimeter as the substance evaporates.[9][10]
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Condensation Calorimetry: In this approach, a known amount of the substance in its vapor

phase is condensed to a liquid within the calorimeter. The heat released during condensation

is measured. The experimental setup often involves a heat exchanger where the heat of

condensation is transferred to a fluid with a known heat capacity.[10]

Differential Scanning Calorimetry (DSC): This technique can also be used to determine the

enthalpy of vaporization. A sample is heated at a constant rate, and the heat flow required to

maintain this rate is compared to that of a reference. The area of the peak corresponding to

the boiling point on the resulting thermogram is proportional to the enthalpy of vaporization.

[11]

Heat Capacity (Cp)
Heat capacity is the amount of heat energy required to raise the temperature of a substance by

one degree Celsius (or one Kelvin).

Methodology: Adiabatic and Scanning Calorimetry

Adiabatic Calorimetry: A sample is placed in a calorimeter that is thermally isolated from its

surroundings. A known quantity of heat is supplied to the sample, and the resulting

temperature increase is precisely measured. The heat capacity is calculated from these

values. This method is highly accurate for determining absolute heat capacities over a range

of temperatures.[12]

Differential Scanning Calorimetry (DSC): In this method, the sample and a reference material

are heated at the same constant rate. The difference in the heat flow required to maintain the

same temperature for both is measured. This differential heat flow is directly related to the

heat capacity of the sample.[6]

Gibbs Free Energy (G)
The Gibbs free energy of a system is a measure of the amount of usable energy in that system.

The change in Gibbs free energy (ΔG) for a reaction at constant temperature and pressure

indicates the spontaneity of the process.

Methodology: Calculation from Enthalpy and Entropy
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The standard Gibbs free energy of formation (ΔGf°) is not typically measured directly. It is most

often calculated using the Gibbs-Helmholtz equation:[13][14]

ΔG° = ΔH° - TΔS°

Determine Enthalpy (ΔH°): The standard enthalpy of formation (ΔH°f) for an organic

compound like (-)-2-Chlorooctane can be determined using bomb calorimetry.[12] The

compound is combusted in a constant-volume vessel, and the heat released is measured.

Using Hess's Law and the known enthalpies of formation of the combustion products (CO₂

and H₂O), the enthalpy of formation of the compound can be calculated.[7][12]

Determine Entropy (S°): The standard absolute entropy (S°) is determined by measuring the

heat capacity (Cp) of the substance from a temperature approaching absolute zero (0 K) up

to the standard temperature (298.15 K). The entropy is then calculated by integrating Cp/T

over this temperature range.[12]

Calculate Gibbs Free Energy (ΔG°): With the experimentally determined ΔH° and S° values,

the standard Gibbs free energy of formation can be calculated at a given temperature T.[13]

[14]

Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of

the enthalpy of vaporization using a calorimetric method.
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Workflow: Determination of Enthalpy of Vaporization (ΔvapH)

1. Sample Preparation

2. Calorimetric Measurement

3. Data Analysis

Obtain high-purity
(-)-2-Chlorooctane sample

Accurately weigh the
sample (mass m)

Place sample in
calorimeter vessel

Initiate vaporization at
constant temperature (T) and pressure (P)

Measure energy input (q)
required for complete vaporization

Record total heat
absorbed (q)

Calculate molar enthalpy of vaporization
ΔvapH = q / n

Calculate moles of sample
(n = m / MW)

Result:
ΔvapH of (-)-2-Chlorooctane

Click to download full resolution via product page

Caption: Generalized workflow for determining the enthalpy of vaporization.
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Conclusion
This technical guide has synthesized the available thermodynamic and physical property data

for (-)-2-Chlorooctane, drawing primarily from data on its racemic mixture. The fundamental

thermodynamic properties, including enthalpy of vaporization, heat capacity, and Gibbs free

energy, have been discussed in the context of their general experimental determination via

methods such as calorimetry.

The provided data serves as a crucial baseline for researchers. However, the distinct

stereochemistry of (-)-2-Chlorooctane warrants further investigation. Future experimental

studies focused on the pure (R)- and (S)-enantiomers are necessary to elucidate any subtle

differences in their thermodynamic properties and to provide more precise data for applications

in stereoselective synthesis and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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